4-[(Dimethylamino)methyl]benzoic acid

Lipophilicity Chromatography Physicochemical characterization

4-[(Dimethylamino)methyl]benzoic acid (CAS 18364-71-1) is the para-substituted isomer, offering linear geometry and unimpeded carbonyl access for amide bond formation and acyl chloride generation. Unlike ortho (CAS 55741-01-0) or meta (CAS 155412-73-0) isomers, the para configuration avoids steric hindrance, ensuring consistent reactivity in kinase inhibitor programs (Fyn, VEGFR2) and Nurr1 activator synthesis. Confirm the correct isomer before purchase. For aqueous solubility, procure the hydrochloride salt (CAS 17847-26-6). Verify ≥95% purity.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 18364-71-1
Cat. No. B103454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Dimethylamino)methyl]benzoic acid
CAS18364-71-1
Synonyms4-[(dimethylamino)methyl]benzoic acid(SALTDATA: HCl)
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC[NH+](C)CC1=CC=C(C=C1)C(=O)[O-]
InChIInChI=1S/C10H13NO2/c1-11(2)7-8-3-5-9(6-4-8)10(12)13/h3-6H,7H2,1-2H3,(H,12,13)
InChIKeyABFSTRGQQNSRNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Dimethylamino)methyl]benzoic acid (CAS 18364-71-1) Procurement Specifications and Core Properties


4-[(Dimethylamino)methyl]benzoic acid (CAS 18364-71-1) is an aromatic carboxylic acid derivative with the molecular formula C10H13NO2 and molecular weight of 179.22 g/mol . It features a benzoic acid core substituted at the para position with a dimethylaminomethyl group (-CH2N(CH3)2), combining a carboxylic acid moiety with a tertiary amine functionality [1]. The compound is typically supplied as a solid with ≥95% purity for research and development applications . Its structural features enable it to serve as a versatile building block in organic synthesis, particularly in medicinal chemistry programs targeting kinase inhibition and nuclear receptor modulation [2].

Why 4-[(Dimethylamino)methyl]benzoic acid (CAS 18364-71-1) Cannot Be Interchanged with Isomeric Analogs


Within the dimethylaminomethyl-benzoic acid family, the position of substitution (ortho, meta, or para) fundamentally alters physicochemical and steric properties that directly impact synthetic utility. The para-substituted isomer (4-position) presents a linear, extended molecular geometry with maximized spatial separation between the carboxylic acid and tertiary amine functionalities, whereas ortho- and meta-isomers introduce steric constraints or altered electronic distributions that affect reactivity in downstream coupling reactions . Additionally, the free base form exhibits distinct solubility and handling characteristics compared to its hydrochloride salt, necessitating explicit procurement of the correct form for specific synthetic protocols. Substituting the para isomer with its ortho (CAS 55741-01-0) or meta (CAS 155412-73-0) counterpart without validating reaction compatibility risks failed syntheses, altered reaction kinetics, or unexpected byproduct formation .

Quantitative Comparative Evidence for 4-[(Dimethylamino)methyl]benzoic acid (CAS 18364-71-1) Selection


Para-Substitution Confers Distinct LogP and Boiling Point Versus Ortho and Meta Isomers

The para-substituted 4-[(dimethylamino)methyl]benzoic acid exhibits a calculated LogP of 1.65 and boiling point of 283.8±23.0 °C at 760 mmHg, which differs from the meta isomer (LogP 1.65, boiling point 290.8±23.0 °C) and contrasts sharply with the ortho isomer's XLogP of -0.3 [1][2][3]. These differences in lipophilicity and volatility directly impact chromatographic retention behavior, solvent partitioning during workup, and suitability for specific reaction conditions requiring thermal stability. The para isomer's higher LogP compared to the ortho isomer indicates greater hydrophobicity, influencing extraction efficiency and purification protocols .

Lipophilicity Chromatography Physicochemical characterization

Para-Substitution Enables Linear Molecular Geometry for Carboxylic Acid Derivatization

The para-substituted 4-[(dimethylamino)methyl]benzoic acid presents the carboxylic acid group in a linear, extended orientation relative to the dimethylaminomethyl substituent, with both functional groups positioned at opposite ends of the aromatic ring (SMILES: CN(C)CC1=CC=C(C=C1)C(=O)O) [1]. In contrast, the ortho isomer (CAS 55741-01-0) positions the dimethylaminomethyl group adjacent to the carboxylic acid (SMILES: OC(C1C=CC=CC=1CN(C)C)=O), creating steric hindrance that impedes nucleophilic attack at the carbonyl carbon during amide bond formation [2]. The para isomer's geometry is documented as the reactive partner in the synthesis of 4-((dimethylamino)methyl)benzoyl chloride hydrochloride via oxalyl chloride activation, a key intermediate in Fyn and VEGFR2 kinase inhibitor programs [3]. No comparable patent documentation exists for ortho or meta isomers in this specific kinase inhibitor synthetic route.

Medicinal chemistry Amide coupling Molecular geometry

Free Base vs. Hydrochloride Salt: Solubility and Storage Form Selection

4-[(Dimethylamino)methyl]benzoic acid (free base, CAS 18364-71-1, MW 179.22) and its hydrochloride salt (CAS 17847-26-6, MW 215.68) represent two distinct chemical entities with divergent physicochemical properties. The hydrochloride salt exhibits substantially higher aqueous solubility (calculated Log S (ESOL) = -1.4, corresponding to approximately 8.52 mg/mL) compared to the free base, which is characterized as insoluble in water but soluble in organic solvents . The free base is typically stored at room temperature, while the hydrochloride salt requires inert atmosphere storage at room temperature to maintain stability . Procurement selection between these forms directly impacts dissolution protocols for biological assays, reaction solvent compatibility, and long-term storage requirements.

Salt selection Solubility Formulation Stability

Patented Intermediate in Kinase Inhibitor and Nuclear Receptor Modulator Synthesis

4-[(Dimethylamino)methyl]benzoic acid is explicitly cited as a synthetic intermediate in patent literature describing two distinct therapeutic programs. It appears as a reactant in the preparation of benzoyl chloride intermediates for Fyn and VEGFR2 dual kinase inhibitors, where it undergoes activation with oxalyl chloride to generate 4-((dimethylamino)methyl)benzoyl chloride hydrochloride [1]. Additionally, the compound (CAS 18364-71-1) is referenced in Bioorganic & Medicinal Chemistry Letters in the hit identification and SAR studies of isoxazolo-pyridinone 7e, a brain-penetrable activator of the Nurr1 signaling pathway implicated in dopaminergic neuron maintenance [2]. While the ortho and meta isomers share identical molecular formulas, neither is documented in comparable patent or primary literature contexts for these specific therapeutic targets, suggesting that the para substitution pattern is integral to the synthetic strategy or downstream biological activity of the resulting compounds .

Kinase inhibition Nuclear receptor Medicinal chemistry Patent literature

Comparative Commercial Availability and Purity Specifications Across Isomers

Analysis of commercial availability across the three positional isomers reveals distinct supply chain profiles. 4-[(Dimethylamino)methyl]benzoic acid (para) is widely stocked by multiple global vendors with standard purity specifications of 95-97%, pricing ranging from approximately $68-248 per 100mg-1g depending on vendor and quantity [1]. The ortho isomer (CAS 55741-01-0) is available at 97% purity with pricing around 71-206€ for comparable quantities . The meta isomer (CAS 155412-73-0) is available at 95-96% purity but demonstrates significantly higher pricing (approximately ¥2925/g at 95+% purity) and longer lead times (3-7 days) [2]. These differences in vendor network density and pricing reflect differential demand driven by the para isomer's established utility in patent literature.

Supply chain Purity Procurement Vendor comparison

Optimal Application Scenarios for 4-[(Dimethylamino)methyl]benzoic acid (CAS 18364-71-1) Based on Differentiated Evidence


Synthesis of Amide-Linked Kinase Inhibitor Intermediates Requiring Sterically Unhindered Carboxylic Acid Activation

The para-substitution pattern of 4-[(dimethylamino)methyl]benzoic acid provides unimpeded access to the carboxylic acid carbonyl for nucleophilic attack, making it the preferred isomer for amide bond formation and acyl chloride generation. This compound has been specifically utilized in patent literature for Fyn and VEGFR2 kinase inhibitor programs, where it undergoes oxalyl chloride-mediated activation to yield the corresponding benzoyl chloride hydrochloride [1]. Researchers synthesizing amide-containing compounds where the dimethylaminomethyl group must be positioned at the para terminus of the final molecule should procure this specific isomer to avoid the steric hindrance and altered electronic environment encountered with ortho or meta substitution .

Preparation of Stock Solutions for Biological Assays Requiring Aqueous Solubility

For biological assays, cell culture studies, or in vivo formulation development requiring aqueous solubility, researchers should procure the hydrochloride salt (CAS 17847-26-6) rather than the free base. The hydrochloride salt offers approximately 8.52 mg/mL aqueous solubility (Log S (ESOL) = -1.4), whereas the free base is water-insoluble and requires organic solvents for dissolution [1]. This solubility differential is critical for preparing DMSO stock solutions or aqueous buffers for enzyme inhibition assays, cell-based VEGFR2 phosphorylation studies, or antibacterial screening against Gram-positive and Gram-negative strains where derivatives of this scaffold have shown activity .

Reproduction of Published Nurr1 Activator SAR and Dopaminergic Neuron Research Protocols

4-[(Dimethylamino)methyl]benzoic acid is documented in Bioorganic & Medicinal Chemistry Letters as part of the hit identification and structure-activity relationship studies leading to isoxazolo-pyridinone 7e, a brain-penetrable Nurr1 signaling pathway activator [1]. Nurr1 (NR4A2) is critically involved in the development and maintenance of midbrain dopaminergic neurons, with implications for Parkinson's disease research . Researchers investigating nuclear receptor modulation, dopaminergic neuron survival, or neuroprotective compound development should specifically procure the para isomer (CAS 18364-71-1) to ensure consistency with published synthetic methods and SAR data .

Chromatographic Method Development Requiring Predictable Lipophilicity and Retention Behavior

The calculated LogP of 1.65 for 4-[(dimethylamino)methyl]benzoic acid differs markedly from the ortho isomer (XLogP = -0.3), translating to significantly different chromatographic retention times on reverse-phase HPLC columns [1]. Analytical chemists developing purification methods, monitoring reaction progress, or establishing impurity profiles should be aware that substituting isomers without method revalidation will produce erroneous retention time expectations. The para isomer's consistent LogP value across multiple calculation methods supports reliable method transfer and scale-up purification protocols .

Technical Documentation Hub

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